
Tilac
Übersicht
Beschreibung
Tilac is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis and rheumatoid arthritis . It works by inhibiting the formation of prostaglandins, which are involved in inflammation, fever, and pain . The drug is administered as a racemate, with the S-form shown to be active while the R-form is inactive .
Chemical Reactions Analysis
This compound, like other NSAIDs, works by inhibiting the enzyme cyclooxygenase (COX). This inhibition decreases the synthesis of peripheral prostaglandins that are involved in mediating inflammation . The exact chemical reactions involved in this process are not specified in the search results.Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its molecular formula (C17H21NO3), molecular weight (287.3535), and its high protein binding (>99% bound, primarily to albumin) . Unfortunately, the search results do not provide more detailed information on this compound’s physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Transcript Regulation Identified by Labeling with Nucleoside Analogues in Cell Culture (TILAC)
This compound is an innovative approach for quantitative comparisons of RNA content in cells. It utilizes metabolic labels, 4-thiouridine (s4U) and 6-thioguanosine (s6G), to differentially label RNAs in cells. This method allows for pooling experimental and control samples before downstream biochemical manipulations. This compound uses nucleoside recoding chemistry to create unique sequencing signatures for each label and employs statistical modeling to compare RNA transcript abundance between samples. This technique has been successfully applied in transcriptome-scale experiments, such as RNA polymerase II inhibition and heat shock studies, and has shown its utility in quantifying mRNA association changes with actively translating ribosomes during stress conditions, leading to the identification of specific translationally upregulated transcripts (Courvan et al., 2022).
Tumor-Infiltrating Lymphocytes (TILs) in Cancer Research
Research on TILs, especially in pancreatic ductal adenocarcinoma (PDAC), has provided significant insights into the tumor microenvironment and its influence on prognosis. Studies have shown that high densities of peritumoral TILs correlate significantly with improved overall survival (OS) and progression-free survival (PFS). The composition of the stroma, particularly the presence of TILs, can be a predictor for OS and PFS in PDAC, highlighting the importance of immune cells in cancer prognosis and treatment strategies (Miksch et al., 2019).
Applications in Immunotherapy
TILs have been studied extensively in the context of immunotherapy, where their presence and activity can influence the effectiveness of treatments. For instance, in pancreatic cancer, the presence of natural killer (NK) cells within TILs and their role in pathogenesis has been a subject of study. Research suggests that NK cells in PDAC display impaired cytotoxicity and defective localization, contributing to immune escape. This finding underscores the potential for therapies aimed at enhancing the function and presence of NK cells within tumors (Lim et al., 2019).
Wirkmechanismus
Target of Action
Tilac, developed by TregTherapeutics, is a transformative tolerance induction technology . The primary targets of this compound are the endogenous pathogenic antigens associated with a particular disease . These antigens are responsible for causing the immune response . The approach is highly personalized and targets only the pathogenic self-antigens perpetrating the disease .
Mode of Action
This compound utilizes a formulation comprised of two primary components: a vaccine adjuvant and an anti-inflammatory cytokine . These components have been linked to form a unique conjugate . It accomplishes this with no biological contribution from the patient, such as blood or cells . The approach is simple and elegant, requiring no extracorporeal manipulation of tissue or cellular components .
Biochemical Pathways
The biochemical pathways affected by this compound involve the immune system’s response to endogenous pathogenic antigens . The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a robust tolerogenic microenvironment . This results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation .
Pharmacokinetics
It is known that both components of the this compound formulation, a vaccine adjuvant and an anti-inflammatory cytokine, are fda-approved and have been safely used clinically for decades .
Result of Action
The result of this compound’s action is the down-regulation of the immune response associated with a particular disease . This is achieved across the range of targeted autoimmune diseases . The immune system’s restorative power is harnessed to create a robust tolerogenic microenvironment, resulting in the directional modulation of the immune response by regulatory T cells .
Action Environment
The action environment of this compound is designed to be a specific, tolerogenic microenvironment . This environment enables a strong and durable outcome of restoration and healing . The approach is considered to be a potentially universal therapy, designed to take advantage of commonality found in all disease states . It is anticipated to be broadly and effectively applied, affecting the lives of millions of people around the world .
Safety and Hazards
Tilac may increase blood pressure and/or cause fluid retention and edema . It also carries a risk of gastrointestinal toxicity, including bleeding, ulceration, and perforation . Other risks include direct renal injury, anaphylactoid reactions, and serious skin reactions . It’s important to use the lowest effective dose for the shortest duration consistent with individual patient treatment goals .
Eigenschaften
IUPAC Name |
2-hydroxypropanoate;titanium(4+);dihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHSUHILQWIOM-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79110-90-0 | |
| Record name | Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2}) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
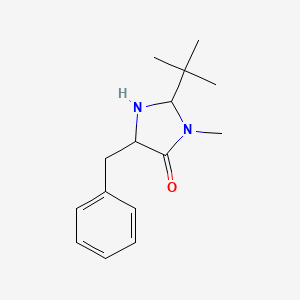
![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
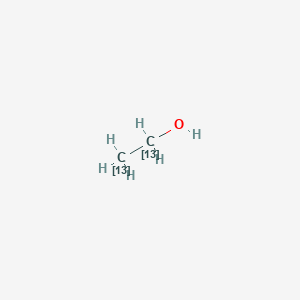
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)
![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)
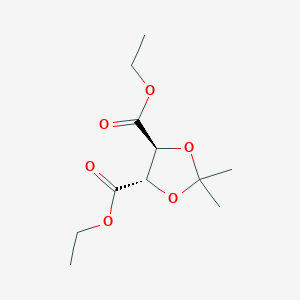
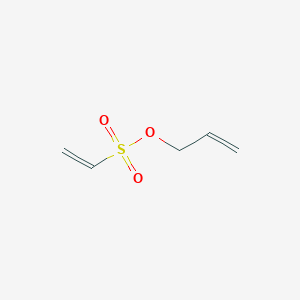
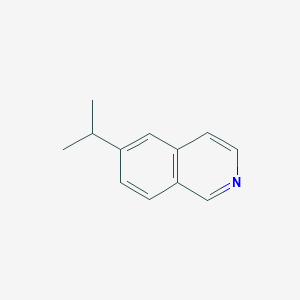
![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

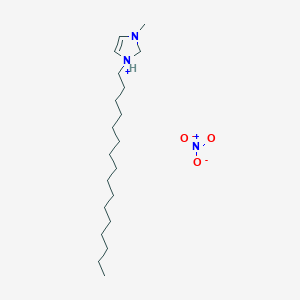
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)
